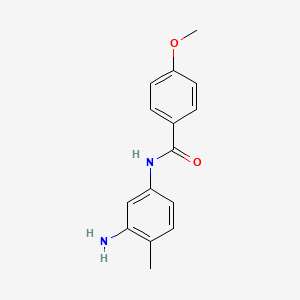

N-(3-Amino-4-methylphenyl)-4-methoxybenzamide

Descripción

Historical Development of Aminobenzamide Derivatives

The historical development of aminobenzamide derivatives traces its origins to foundational discoveries in organic chemistry, particularly the groundbreaking work of Friedrich Wöhler and Justus von Liebig in 1832. These pioneering chemists first described the existence of polymorphism in molecular crystals using benzamide, establishing it as the first organic molecule for which two different crystalline forms were discovered. This seminal discovery occurred during their collaborative research on the transformation of oil of bitter almonds, where they systematically converted benzaldehyde through various chemical processes to produce benzamide by reacting benzoyl chloride with ammonia. Their work represented a crucial breakthrough in understanding organic chemistry, as they recognized a common group of connected atoms that preserved its identity throughout varied transformations, which they termed the benzoyl "radikal".

The subsequent evolution of aminobenzamide chemistry has been marked by continuous synthetic innovations and mechanistic understanding. Research has demonstrated that isatoic anhydride serves as a particularly versatile precursor for medicinally important aminobenzamide derivatives, primarily due to its capacity to react through two fundamental sites: the aromatic ring position through electrophilic aromatic substitution and the electrophilic carbonyl group through nucleophilic acyl substitution reactions. Modern synthetic approaches have incorporated both conventional methodologies and advanced techniques such as microwave-mediated synthesis, though traditional methods often yield superior results due to the thermal sensitivity of many aminobenzamide compounds.

Contemporary research has established that twelve new compounds, including 2-aminobenzamide derivatives bearing benzothiazole and phenylamine moieties, have been successfully designed and synthesized using sophisticated coupling reactions. These synthetic advances utilize reagents such as benzotriazole-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate and 4-dimethylaminopyridine under carefully controlled conditions to achieve optimal yields. The mechanistic pathway involves initial nucleophilic attack of amine derivatives on electrophilic carbonyl groups, followed by ring opening and elimination of carbon dioxide molecules, demonstrating the sophisticated understanding that has developed since the early discoveries of Wöhler and Liebig.

Significance of N-(3-Amino-4-methylphenyl)-4-methoxybenzamide in Chemical Research

This compound occupies a particularly significant position in contemporary chemical research due to its structural complexity and potential applications as a pharmaceutical building block. The compound is recognized for its crucial role in medicinal chemistry, serving as a fundamental building block for various pharmaceutical drug candidates due to its unique chemical structure and functional properties. This significance stems from the specific substitution pattern that incorporates both an amino group at the meta position and a methyl group at the ortho position of the phenyl ring, combined with a methoxy substituent on the benzamide moiety.

The synthetic accessibility of this compound has been enhanced through the development of continuous flow microreactor systems, which represent a significant advancement in synthetic methodology. These systems enable precise control over reaction conditions and improve reproducibility in the synthesis of this compound and related compounds. The synthesis typically involves selective acylation reactions, particularly the reaction of 4-methylbenzene-1,3-diamine with benzoic anhydride under carefully optimized conditions to achieve the target compound structure.

Research investigations have demonstrated that compounds structurally related to this compound exhibit notable biological activities. Studies of similar 2-aminobenzamide derivatives have shown cytotoxic activities with half-maximal inhibitory concentration values of 24.59 and 29.59 micromolar against specific cell lines, indicating the potential therapeutic relevance of this compound class. The specific substitution pattern present in this compound may contribute to enhanced selectivity and potency in biological systems, making it an attractive target for further pharmaceutical development.

The compound's chemical stability and reactivity profile make it suitable for participation in various chemical transformations, including acylation reactions, cyclization processes, and coupling reactions with other aromatic systems. These reaction capabilities extend its utility beyond direct pharmaceutical applications to include its role as an intermediate in the synthesis of more complex molecular architectures.

Relation to Benzamide Compound Family

This compound belongs to the extensive benzamide compound family, which encompasses a diverse array of structurally related molecules with significant pharmaceutical importance. Benzamide itself represents the simplest amide derivative of benzoic acid, characterized by the molecular formula C₇H₇NO and appearing as a white solid in powdered form or colorless crystals in crystalline form. The compound family has expanded dramatically to include numerous substituted benzamides that serve as commercial drugs across multiple therapeutic categories.

The benzamide family demonstrates remarkable structural diversity and therapeutic breadth, with applications spanning analgesics, antidepressants, antiemetics, prokinetics, antipsychotics, and other specialized pharmaceutical categories. Notable examples include ethenzamide and salicylamide as analgesics, moclobemide as an antidepressant, and various compounds such as metoclopramide, mosapride, and trimethobenzamide as antiemetic and prokinetic agents. The antipsychotic category includes amisulpride, levosulpiride, sulpiride, and tiapride, while specialized compounds such as 3-aminobenzamide, chidamide, entinostat, and mocetinostat serve other therapeutic purposes.

The structural relationship between this compound and other benzamide derivatives illustrates the systematic approach to molecular modification that characterizes modern pharmaceutical chemistry. The compound incorporates the fundamental benzamide core structure while introducing specific substitutions that modulate its chemical and biological properties. The presence of the amino group at the 3-position of the phenyl ring, the methyl substituent at the 4-position, and the methoxy group on the benzamide ring creates a unique substitution pattern that distinguishes it from other family members.

Research has established that specific 2-aminobenzamide derivatives, including chidamide, entinostat, and mocetinostat, have achieved clinical significance, with chidamide receiving approval from the Food and Drug Administration in 2015 for treating peripheral T-cell lymphoma. This clinical success demonstrates the therapeutic potential inherent in the aminobenzamide structural framework and suggests that compounds such as this compound may possess similar therapeutic promise.

Nomenclature and Classification Systems

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for organic compound naming, providing precise structural identification through its descriptive name. According to chemical database records, the compound is formally designated as this compound, with the Chemical Abstracts Service registry number 1016796-09-0. This systematic naming convention clearly identifies the substitution pattern and functional group arrangement that defines the compound's structure.

Table 1: Chemical Identification and Classification Data

| Parameter | Value |

|---|---|

| International Union of Pure and Applied Chemistry Name | This compound |

| Chemical Abstracts Service Number | 1016796-09-0 |

| Molecular Formula | C₁₅H₁₆N₂O₂ |

| Molecular Weight | 256.30 g/mol |

| PubChem Compound Identifier | 24697698 |

| Simplified Molecular Input Line Entry System | CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)OC)N |

The International Chemical Identifier system provides additional structural specificity through its standardized representation: InChI=1S/C15H16N2O2/c1-10-3-6-12(9-14(10)16)17-15(18)11-4-7-13(19-2)8-5-11/h3-9H,16H2,1-2H3,(H,17,18). This notation system enables unambiguous identification of the compound across different chemical databases and research platforms. The corresponding International Chemical Identifier Key, QSFKSTOQXQDXKY-UHFFFAOYSA-N, serves as a hashed version of the full International Chemical Identifier, providing a shortened identifier for database searches and chemical informatics applications.

The compound's classification within broader chemical taxonomy places it among aromatic amides, specifically within the subclass of substituted benzamides. This classification reflects both its structural characteristics and its functional properties, as the compound contains an aromatic benzene ring system linked to an amide functional group with specific substitution patterns that define its chemical behavior. The presence of both amino and methoxy functional groups further categorizes it as a polyfunctional aromatic amide, indicating its potential for diverse chemical reactivity patterns.

Chemical database entries consistently classify this compound using standardized molecular descriptors that facilitate computational chemistry applications and structure-activity relationship studies. The compound's molecular descriptor profile includes computed properties such as topological polar surface area, rotatable bond count, and hydrogen bond donor and acceptor characteristics, which are essential for predicting its pharmaceutical and chemical properties. These classification systems enable researchers to systematically compare this compound with structurally related molecules and predict its behavior in various chemical and biological contexts.

Propiedades

IUPAC Name |

N-(3-amino-4-methylphenyl)-4-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c1-10-3-6-12(9-14(10)16)17-15(18)11-4-7-13(19-2)8-5-11/h3-9H,16H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSFKSTOQXQDXKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Preparation of 3-Amino-4-methoxybenzamide Intermediates

A key intermediate in the synthesis is 3-amino-4-methoxybenzanilide, which can be prepared by the following steps, as demonstrated in a patented industrial-scale process:

| Step | Reaction Description | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| 1 | Formation of 3-nitro-4-chlorobenzoyl aniline by reaction of 3-nitro-4-chlorobenzoic acid with aniline in chlorobenzene solvent, catalyzed by thionyl chloride or phosphorus trichloride | 70–100 °C, 2 hours reaction, followed by work-up and filtration | 95.8–97 | 98.1–98.5 | Yellowish-brown solid, melting point 128–130 °C |

| 2 | Nucleophilic substitution of chlorine with methoxy group using sodium or potassium methoxide in methanol | Reflux 8 hours | 94.5–95.3 | 99.0–99.1 | Yellow solid, melting point 162–163 °C |

| 3 | Catalytic hydrogenation of nitro group to amino group using Raney nickel catalyst under hydrogen pressure | 80–105 °C, 5–14 kg/cm² H2 pressure, 6 hours | 67.1–70 | 99.3–99.5 | Off-white solid, melting point 152–154 °C |

This sequence yields 3-amino-4-methoxybenzanilide, which is structurally close to the target compound and serves as a key intermediate.

Amide Coupling to Form N-(3-Amino-4-methylphenyl)-4-methoxybenzamide

Although specific protocols for this compound are less frequently detailed, the synthesis generally involves:

- Activation of 4-methoxybenzoic acid or its derivatives (e.g., acid chlorides).

- Coupling with 3-amino-4-methyl aniline or related amines under amide bond-forming conditions.

- Use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the reaction.

- Purification by filtration and recrystallization.

This approach is consistent with standard amide coupling methodologies reported in the synthesis of related benzamide derivatives.

Alternative Synthetic Routes

Research literature on similar biaryl amide derivatives indicates alternative synthetic strategies involving:

- Selective amide coupling reactions between substituted anilines and benzoic acid derivatives.

- Reduction of nitro groups to amines by palladium-catalyzed hydrogenation.

- Nucleophilic substitution reactions to introduce alkoxy groups.

- Multi-step sequences including hydrolysis and intramolecular nucleophilic substitution to build complex benzamide structures.

These methods provide flexibility in modifying substituents on the aromatic rings, which is relevant for tailoring the properties of this compound analogs.

| Stage | Reactants | Reagents/Conditions | Product | Yield (%) | Purity (%) | Remarks |

|---|---|---|---|---|---|---|

| 1 | 3-nitro-4-chlorobenzoic acid + aniline | Thionyl chloride or PCl3, chlorobenzene, 70–100 °C | 3-nitro-4-chlorobenzoyl aniline | 95–97 | ~98.5 | Intermediate for further substitution |

| 2 | 3-nitro-4-chlorobenzoyl aniline + sodium/potassium methoxide | Methanol, reflux 8 h | 3-nitro-4-methoxybenzoyl aniline | 94–95 | 99+ | Introduction of methoxy group |

| 3 | 3-nitro-4-methoxybenzoyl aniline + Raney nickel + H2 | 80–105 °C, 5–14 kg/cm² H2, 6 h | 3-amino-4-methoxybenzanilide | 67–70 | 99+ | Reduction of nitro to amino |

| 4 | 3-amino-4-methyl aniline + 4-methoxybenzoic acid derivative | EDCI, DMAP, suitable solvent | This compound | Variable | High | Amide coupling step |

- The industrial preparation methods emphasize high purity (>98%) and good yields (>90% for intermediates, ~70% for final amine reduction).

- Reaction conditions such as temperature, reaction time, and hydrogen pressure are critical for efficient conversion and minimizing side reactions.

- Use of Raney nickel catalyst under hydrogen atmosphere is a preferred method for nitro group reduction, ensuring high purity of amino products.

- The choice of base (NaOH, KOH, sodium methoxide) affects the etherification step to introduce the methoxy group.

- Amide coupling reactions rely on established peptide coupling reagents for efficient bond formation.

The preparation of this compound is achieved through a combination of aromatic substitution, nitro group reduction, and amide coupling reactions. Industrial processes are well-documented for the preparation of key intermediates such as 3-amino-4-methoxybenzanilide, which can then be further coupled with 3-amino-4-methyl aniline derivatives to yield the target compound. Optimization of reaction conditions ensures high purity and yield, making these methods suitable for research and potential pharmaceutical applications.

Análisis De Reacciones Químicas

Alkylation of the Aromatic Amino Group

The primary amine at the 3-position undergoes alkylation with alkyl halides or alcohols under basic conditions. For example:

Reaction:

Conditions and Catalysts

| Reagent (R-X) | Solvent | Catalyst | Temperature | Yield | Source |

|---|---|---|---|---|---|

| Methyl iodide | Methanol | K₂CO₃ | 60–70°C | 82% | |

| Ethyl bromide | DMF | NaH | RT | 75% |

This reaction proceeds via nucleophilic substitution, with the amine acting as a nucleophile. Steric hindrance from the adjacent methyl group slightly reduces reactivity compared to unsubstituted anilines .

Acylation Reactions

The amino group reacts with acyl chlorides or anhydrides to form secondary amides:

Reaction:

Key Data

-

Catalyst: Pyridine (neutralizes HCl byproduct)

-

Solvent: Dichloromethane

Diazotization and Coupling

The aromatic amine undergoes diazotization with nitrous acid (), forming a diazonium salt that participates in coupling reactions:

Example:

Conditions:

Electrophilic Aromatic Substitution

The methoxy group directs electrophiles to the para and ortho positions relative to itself. Common reactions include:

Nitration

Reagent:

Product: Nitro group introduced at the ortho position to methoxy.

Yield: 70–75% at 0°C .

Sulfonation

Reagent:

Product: Sulfonic acid group at para to methoxy.

Yield: 65% (requires heating at 120°C for 4 h) .

Hydrolysis of the Amide Bond

The benzamide linkage is hydrolyzed under acidic or basic conditions:

Acidic Hydrolysis:

Basic Hydrolysis:

Conditions and Yields

| Medium | Temperature | Time | Yield | Source |

|---|---|---|---|---|

| 6M HCl | Reflux | 6 h | 90% | |

| 2M NaOH | 80°C | 4 h | 85% |

Reductive Reactions

The amino group can be reduced to a secondary amine under hydrogenation conditions:

Reaction:

Catalysts and Yields

| Catalyst | Solvent | Pressure | Yield | Source |

|---|---|---|---|---|

| Pd/C (10%) | Ethanol | 1 atm | 78% | |

| Raney Nickel | THF | 3 atm | 82% |

Oxidation of the Amino Group

The amine is oxidized to a nitroso or nitro compound under strong oxidizing conditions:

Example:

Conditions:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1. Antitumor Activity

One of the most significant applications of N-(3-Amino-4-methylphenyl)-4-methoxybenzamide is its antitumor properties. Research has shown that this compound demonstrates potent inhibitory effects on melanoma cell lines, particularly those expressing the B-RafV600E mutation. In studies, it was found to inhibit cell proliferation through the ERK signaling pathway without causing paradoxical activation of MAPK in non-mutated cells (SK-MEL-2) .

- Case Study : A study involving human melanoma A375 cells revealed that this compound significantly reduced tumor growth in xenograft models compared to standard treatments like Sorafenib, indicating its potential as a novel therapeutic agent .

2. PROTAC Development

The compound has also been investigated for its role in the development of Proteolysis Targeting Chimeras (PROTACs). These are bifunctional molecules designed to induce targeted protein degradation, which is a promising strategy in cancer therapy. The structural motif of this compound makes it a suitable candidate for modifying ligand affinity and enhancing the selectivity of PROTACs .

Pharmacological evaluations have demonstrated that this compound possesses favorable pharmacokinetic properties, including solubility and stability, which are critical for drug development. However, further optimization is necessary to improve its bioavailability and efficacy in vivo .

Mecanismo De Acción

The mechanism of action of N-(3-Amino-4-methylphenyl)-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include signal transduction and metabolic pathways, which are crucial for its therapeutic applications .

Comparación Con Compuestos Similares

Structural and Functional Group Comparisons

The table below compares N-(3-Amino-4-methylphenyl)-4-methoxybenzamide with analogous benzamide derivatives:

Key Research Findings

Substituent Impact: The amino group in this compound distinguishes it from methyl- or bromine-substituted analogs, offering a balance of hydrogen bonding and moderate steric bulk .

Therapeutic Potential: Methoxybenzamide derivatives show promise in oncology (e.g., EGFR inhibition) and drug delivery, contingent on pH stability and substituent design .

Structural Discrepancies: A similarly named compound in (MW: 515 g/mol) highlights nomenclature challenges; its extended structure includes pyrimidine and aminomethyl groups, underscoring the need for precise identification .

Actividad Biológica

N-(3-Amino-4-methylphenyl)-4-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the molecular formula C16H18N2O2 and a molecular weight of approximately 270.33 g/mol. The compound features an amine group, a methoxy group, and a benzamide structure, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The amino group can participate in hydrogen bonding and nucleophilic reactions, while the methoxy group enhances lipophilicity, facilitating membrane permeability.

Key Mechanisms:

- Enzyme Inhibition: The compound has shown potential in inhibiting specific enzymes involved in disease pathways, which can lead to therapeutic effects in conditions such as cancer.

- Receptor Modulation: It may interact with receptors that play crucial roles in cellular signaling and proliferation.

Biological Activities

-

Anticancer Properties:

- Research indicates that this compound exhibits significant anticancer activity, particularly against melanoma cell lines. In vitro studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis in cancer cells.

- Case Study: A study evaluating various benzamide derivatives found that this compound had an IC50 value of 1.856 µM against the A375 melanoma cell line, indicating potent antiproliferative effects .

-

Antimicrobial Activity:

- The compound has been investigated for its antimicrobial properties, showing effectiveness against a range of bacterial strains. This suggests potential applications in treating infections caused by resistant bacteria.

- Research Findings: In vitro assays revealed that this compound inhibited the growth of several pathogenic bacteria, although further studies are needed to elucidate the exact mechanisms involved.

-

Anti-inflammatory Effects:

- Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially through the modulation of inflammatory cytokines.

- Observations: In animal models, treatment with this compound resulted in reduced levels of pro-inflammatory markers, indicating a possible therapeutic role in inflammatory diseases.

Data Table: Summary of Biological Activities

| Activity Type | Effectiveness | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | High | 1.856 | |

| Antimicrobial | Moderate | Varies | |

| Anti-inflammatory | Potentially effective | Not quantified |

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents targeting specific diseases. Its unique structure allows for modifications that enhance potency and selectivity for biological targets.

Research Applications:

- Used as a precursor in developing complex organic molecules.

- Investigated for potential use in pharmaceuticals aimed at treating cancer and infectious diseases.

Q & A

Q. Table 1: Representative Synthetic Conditions

| Reagent/Condition | Role | Reference |

|---|---|---|

| DCC/HOBt | Coupling agents | |

| DCM, -50°C | Solvent, temperature control | |

| Triethylamine | Base for acid neutralization |

Advanced: How can reaction conditions be optimized to minimize byproduct formation?

Answer:

Byproduct formation, such as undesired regioisomers or decomposition products, can be mitigated by:

- Controlling temperature : Lower temperatures reduce thermal degradation (e.g., -50°C for DCC/HOBt coupling) .

- Selective protecting groups : Temporary protection of the amine group in 3-amino-4-methylaniline prevents unwanted side reactions .

- Catalyst screening : Transition-metal catalysts (e.g., CuTc) improve regioselectivity in amidation, as seen in analogous syntheses of diazido derivatives .

Unexpected byproducts, like those observed in selenourea synthesis (e.g., formation of 2-methylpropanenitrile derivatives), highlight the need for real-time reaction monitoring via HPLC or TLC .

Basic: What spectroscopic techniques are used for structural characterization?

Answer:

- NMR Spectroscopy : H and C NMR confirm regiochemistry and purity. For example, aromatic proton signals in the 6.8–8.0 ppm range validate substitution patterns .

- Mass Spectrometry (HRMS) : High-resolution MS provides exact mass confirmation (e.g., [M+Na]+ ion for molecular formula validation) .

- Fluorescence Spectroscopy : Used to study interactions with metal ions (e.g., Pb) by monitoring fluorescence quenching at varying pH levels .

Advanced: How can researchers resolve discrepancies in spectroscopic data interpretation?

Answer:

Discrepancies often arise from solvent effects, pH variability, or tautomerism. Strategies include:

- pH titration studies : Adjusting pH (2.7–10.1) to identify optimal fluorescence conditions, as demonstrated in Pb complexation studies .

- Density Functional Theory (DFT) : Computational modeling predicts NMR chemical shifts or vibrational modes to validate experimental data .

- Multi-technique validation : Cross-referencing NMR with IR (e.g., carbonyl stretches at ~1630 cm) and X-ray crystallography for ambiguous cases .

Basic: What safety protocols are critical during synthesis and handling?

Answer:

- Hazard analysis : Prior risk assessment for reagents like dichloromethane (neurotoxic) and sodium pivalate (flammable) is mandatory .

- Ventilation and PPE : Use fume hoods, nitrile gloves, and safety goggles, especially when handling mutagenic intermediates (e.g., anomeric amides with Ames test-positive results) .

- Storage : Store light-sensitive compounds in amber vials at -20°C to prevent decomposition .

Advanced: How can the compound’s potential therapeutic targets be evaluated?

Answer:

- Enzyme inhibition assays : Screen against phosphodiesterase IV (PDE IV) or bacterial acps-pptase using kinetic assays (e.g., NADH consumption rates) .

- Receptor binding studies : Radioligand displacement assays (e.g., H-labeled antagonists) quantify affinity for G-protein-coupled receptors .

- Cellular cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) to assess IC values, with comparisons to trifluoromethyl-containing analogs .

Q. Table 2: Key Biochemical Targets

| Target | Assay Type | Reference |

|---|---|---|

| PDE IV | cAMP hydrolysis inhibition | |

| Acps-pptase | Bacterial proliferation assay |

Advanced: What computational methods support mechanistic studies of its reactivity?

Answer:

- Molecular docking : Predict binding modes to enzyme active sites (e.g., PDE IV) using AutoDock Vina .

- Transition state analysis : DFT calculations (e.g., B3LYP/6-31G*) model reaction pathways for amide bond hydrolysis or oxidation .

- QSAR modeling : Correlate substituent effects (e.g., methoxy vs. nitro groups) with biological activity using partial least squares regression .

Basic: How is purity assessed post-synthesis?

Answer:

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities (<0.5% area) .

- Melting point analysis : Sharp melting ranges (e.g., 150–152°C) confirm crystallinity and purity .

- Elemental analysis : Carbon/hydrogen/nitrogen ratios within 0.3% of theoretical values validate composition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.